molecular formula C5H9NO B11728672 O-(pent-4-yn-1-yl)hydroxylamine

O-(pent-4-yn-1-yl)hydroxylamine

Cat. No.: B11728672
M. Wt: 99.13 g/mol
InChI Key: JAFCRLMYPPBVMU-UHFFFAOYSA-N
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Description

O-(pent-4-yn-1-yl)hydroxylamine: is an organic compound with the molecular formula C5H9NO It is characterized by the presence of a hydroxylamine group attached to a pent-4-yn-1-yl chain

Chemical Reactions Analysis

Types of Reactions: O-(pent-4-yn-1-yl)hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(pent-4-yn-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound can be used in the modification of biomolecules, such as the selective modification of DNA bases.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-(pent-4-yn-1-yl)hydroxylamine involves its reactivity with various functional groups. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of oximes and nitroso compounds, where the hydroxylamine group reacts with carbonyl compounds to form stable products .

Comparison with Similar Compounds

Uniqueness: O-(pent-4-yn-1-yl)hydroxylamine is unique due to its specific alkyne chain length, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where the chain length plays a crucial role .

Biological Activity

O-(pent-4-yn-1-yl)hydroxylamine is a compound that has garnered interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in biochemical research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to a pent-4-yn-1-yl chain. Its molecular formula is C₅H₉NO, with a molecular weight of approximately 145.6 g/mol. The presence of the alkyne moiety enhances its reactivity, allowing it to participate in various chemical transformations and biological interactions.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of stable adducts, which may modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical studies.

Key Interactions

  • Nucleophilic Attack : The hydroxylamine group can react with carbonyl groups in nucleic acids and proteins, potentially leading to modifications that can alter gene expression and cellular functions.
  • Enzyme Modulation : Through covalent bonding, this compound can influence enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Properties

Research indicates that hydroxylamines can induce apoptosis in certain cancer cell lines. This compound has been explored for its potential anti-cancer effects, particularly through its ability to modify DNA and influence cellular signaling pathways.

2. Biochemical Assays

Due to its reactivity, this compound is often employed in biochemical assays aimed at studying nucleic acids and proteins. It has shown promise in conjugating with DNA aldehyde derivatives, demonstrating high coupling efficiency which is critical for various experimental applications.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
O-(prop-2-yn-1-yl)hydroxylamine hydrochlorideC₃H₆ClNOShorter alkyne chain
O-(but-2-en-1-yl)hydroxylamine hydrochlorideC₄H₉ClNOContains a double bond instead of a triple bond
O-(butanoyl)hydroxylamine hydrochlorideC₄H₉ClNOFeatures an acyl group instead of an alkyne

This compound stands out due to its specific alkyne structure, which enhances its reactivity compared to other hydroxylamines. This structural feature allows for distinct chemical behaviors and interactions, making it particularly useful in organic synthesis and biochemical applications.

Case Studies

Several studies have examined the biological activity of this compound:

Study 1: Anticancer Activity

A study reported that treatment with this compound led to significant apoptosis in specific cancer cell lines. The mechanism was linked to DNA modification and subsequent cellular stress responses.

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that the compound could effectively modulate enzyme activity through covalent interactions.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

O-pent-4-ynylhydroxylamine

InChI

InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2

InChI Key

JAFCRLMYPPBVMU-UHFFFAOYSA-N

Canonical SMILES

C#CCCCON

Origin of Product

United States

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